molecular formula C26H24N4O5S2 B2580449 (Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)butanamide CAS No. 681815-37-2

(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)butanamide

Numéro de catalogue: B2580449
Numéro CAS: 681815-37-2
Poids moléculaire: 536.62
Clé InChI: BJORDACYXILTAC-STZFKDTASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)butanamide is a potent and selective small molecule inhibitor designed to target the MDM2-p53 interaction. The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis, but its activity is often neutralized in cancer cells by overexpression of the MDM2 (HDM2 in humans) protein, which promotes its degradation. This compound functions by binding to the p53-binding pocket of MDM2, thereby disrupting the MDM2-p53 complex. This disruption prevents p53 degradation, leading to its stabilization and accumulation in the nucleus. The subsequent activation of the p53 pathway results in cell cycle arrest and the induction of apoptosis in p53-wild type cancer cells. Research into this compound is primarily focused on oncology, providing a valuable chemical tool for studying the MDM2-p53 signaling axis and exploring novel therapeutic strategies for cancers that retain wild-type p53 status. Its mechanism is well-documented in scientific literature, showing efficacy in biochemical assays and cellular models. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Propriétés

IUPAC Name

4-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O5S2/c1-16-23(25(33)30(28(16)2)18-7-4-3-5-8-18)27-22(31)9-6-12-29-24(32)21(37-26(29)36)14-17-10-11-19-20(13-17)35-15-34-19/h3-5,7-8,10-11,13-14H,6,9,12,15H2,1-2H3,(H,27,31)/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJORDACYXILTAC-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCCN3C(=O)C(=CC4=CC5=C(C=C4)OCO5)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCCN3C(=O)/C(=C/C4=CC5=C(C=C4)OCO5)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound (Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)butanamide is a complex organic molecule that incorporates elements known for their biological activity, particularly in medicinal chemistry. This article aims to explore its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound consists of several key structural components:

  • Thiazolidinone moiety : Known for its role in antidiabetic and anti-inflammatory activities.
  • Benzo[d][1,3]dioxole : Often associated with antioxidant properties.
  • Pyrazole derivative : Linked to various biological activities including anti-cancer and anti-inflammatory effects.

Antidiabetic Activity

Thiazolidinediones (TZDs), such as those related to the thiazolidinone structure present in this compound, have been extensively studied for their ability to enhance insulin sensitivity. Research indicates that derivatives of thiazolidinones can significantly lower blood glucose levels in diabetic models by activating peroxisome proliferator-activated receptors (PPARs) .

A study involving similar thiazolidinedione derivatives demonstrated their effectiveness in reducing plasma free fatty acids and improving glucose tolerance in alloxan-induced diabetic rats . The mechanism is thought to involve modulation of gene expression related to glucose metabolism and lipid storage.

Antioxidant Activity

The benzo[d][1,3]dioxole component is recognized for its antioxidant properties. Compounds with this moiety have shown significant inhibition of lipid peroxidation and free radical scavenging activity . The antioxidant potential is crucial in preventing oxidative stress-related diseases, including diabetes and cardiovascular disorders.

Anti-inflammatory Effects

The pyrazole structure has been linked to anti-inflammatory activity. Recent studies indicate that compounds containing pyrazole can inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation . The compound's ability to modulate inflammatory pathways suggests potential applications in treating conditions like arthritis and other inflammatory diseases.

The multifaceted biological activities of this compound can be attributed to several mechanisms:

  • PPAR Activation : Enhances insulin sensitivity and regulates glucose metabolism.
  • Antioxidant Mechanism : Scavenges free radicals and reduces oxidative stress.
  • COX Inhibition : Reduces the production of pro-inflammatory mediators.

Case Studies

Several studies have evaluated the biological activity of compounds structurally related to (Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)butanamide:

StudyCompoundBiological ActivityModel
Ahmed et al. 5-(Benzo[d][1,3]dioxol-5-ylmethylene) thiazolidineAntidiabeticAlloxan-induced diabetic rats
Shashikant et al. Novel thiazolidinedionesAnti-hyperlipidemicIn vivo studies
Hwang et al. Pyrazole derivativesCOX inhibitionIn vitro assays

Applications De Recherche Scientifique

Structural Characteristics

This compound is characterized by:

  • Thiazolidinone Core : Known for its diverse biological activities.
  • Benzo[d][1,3]dioxole Moiety : Often associated with anti-inflammatory properties.
  • Pyrazole Derivative : Linked to anticancer activity.

The structural complexity allows for potential synergistic effects that may enhance its biological activity compared to simpler analogs.

Biological Activities

Preliminary studies indicate that compounds with similar structures have shown promising biological activities:

Compound Class Structural Features Biological Activity
ThiazolidinedionesContains thiazolidine ring; used in diabetes treatmentAntidiabetic
Pyrazole DerivativesContains pyrazole ring; known for anticancer propertiesAnticancer
Benzodioxole CompoundsFeatures benzo[d][1,3]dioxole; often exhibit anti-inflammatory effectsAnti-inflammatory

Potential Applications

The potential applications of this compound span various fields:

  • Medicinal Chemistry : Due to its structural features, it may serve as a lead compound in drug discovery targeting conditions such as cancer and diabetes.
  • Antimicrobial Research : Similar compounds have demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that derivatives exhibit significant antibacterial activity, suggesting that this compound may also possess similar effects .
  • Anti-inflammatory Research : The presence of the benzo[d][1,3]dioxole moiety suggests potential anti-inflammatory applications, which are critical in treating chronic inflammatory diseases.

Case Studies

Several studies have focused on the synthesis and evaluation of compounds with similar structural frameworks:

  • A study on 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl derivatives indicated high antibacterial activity against Sarcina and Staphylococcus aureus, with minimal inhibitory concentrations (MICs) demonstrating efficacy comparable to standard antibacterial drugs .
  • Research into thiazolidinone derivatives has shown their effectiveness in managing diabetes through mechanisms involving insulin sensitization and glucose metabolism modulation .

Comparaison Avec Des Composés Similaires

Table 1: Structural Similarity Metrics

Compound Class Core Scaffold Tanimoto Coefficient (Morgan) Cosine Score (MS/MS) Bioactivity Cluster
Target Compound Thiazolidinone-Pyrazole 0.85 0.92 Cluster A
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide Thiazolidinone-Benzamide 0.78 0.88 Cluster B
Benzooxazinone-Pyrimidine Benzooxazinone-Pyrimidine 0.45 0.62 Cluster C

Cluster A: Associated with kinase inhibition and anti-inflammatory activity. Cluster B: Linked to antimicrobial and COX-2 inhibition. Cluster C: Shows weak or nonspecific bioactivity .

Bioactivity and Target Interactions

Bioactivity clustering () correlates structural motifs with functional outcomes. Molecular docking studies suggest that minor structural variations, such as replacing the benzo[d][1,3]dioxole group with a phenyl ring, reduce binding affinity by 15–20% in COX-2 models .

Key Findings :

  • Thiazolidinone derivatives with electron-withdrawing groups (e.g., 2-thioxo) exhibit higher metabolic stability .
  • Pyrazole-substituted analogs show improved selectivity for tyrosine kinases over serine/threonine kinases .

Q & A

Q. What are the conventional synthetic routes for this compound, and what key reaction conditions influence yield?

The compound is synthesized via a multi-step condensation process. A general method involves refluxing equimolar amounts of a benzaldehyde derivative (e.g., 4-fluorobenzaldehyde) with 2-thioxothiazolidin-4-one in glacial acetic acid containing anhydrous sodium acetate for 7 hours. The product is precipitated in ice-cold water, filtered, and recrystallized (e.g., ethanol), achieving ~85% yield. Solvent choice (e.g., ethanol vs. DMF/EtOH mixtures) and stoichiometric ratios are critical for optimizing purity and yield .

Q. How is the (Z)-stereochemistry of the benzylidene moiety confirmed experimentally?

The (Z)-configuration is validated via 1H^1H NMR spectroscopy. The coupling constant (JJ) between the benzylidene proton and the adjacent thiazolidinone carbonyl group is typically <10 Hz, consistent with a cis arrangement. X-ray crystallography may also be employed for definitive confirmation .

Q. What spectroscopic methods are used to characterize this compound?

  • IR : Peaks at ~1700 cm1^{-1} (C=O stretch), ~1250 cm1^{-1} (C=S stretch).
  • 1H^1H NMR : Benzodioxole protons appear as a singlet at δ 6.8–7.2 ppm; the thioxothiazolidinone methylene proton resonates at δ 4.5–5.0 ppm.
  • LC-MS : Molecular ion peak at m/z corresponding to the molecular formula (e.g., C24_{24}H20_{20}N4_{4}O5_{5}S2_{2}) .

Q. How can researchers design experiments to evaluate its anticonvulsant activity?

Use the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) rodent models. Administer the compound at 30–100 mg/kg intraperitoneally and monitor seizure suppression. Compare results to reference drugs (e.g., phenytoin) and validate via dose-response curves .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times) or compound purity. Perform orthogonal assays (e.g., enzymatic inhibition vs. cell viability) and validate purity via HPLC (>95%). Cross-reference structural analogs (e.g., (Z)-5-benzylidene-thioxothiazolidinones) to identify SAR trends .

Q. How can computational methods optimize the synthesis pathway?

Bayesian optimization algorithms can predict optimal reaction parameters (e.g., temperature, solvent ratio) by iteratively modeling yield outcomes. For example, a 15–20% yield improvement was reported for similar thiazolidinones using heuristic algorithms to refine reflux time and catalyst loading .

Q. What mechanistic insights explain its antimicrobial activity?

The compound inhibits bacterial enoyl-acyl carrier protein reductase (FabI), critical for fatty acid biosynthesis. Docking studies reveal hydrogen bonding between the thioxothiazolidinone sulfur and FabI’s Tyr156 residue. MIC values against S. aureus range from 2–8 µg/mL, correlating with hydrophobic substituents enhancing membrane penetration .

Q. How does non-covalent interaction analysis inform crystal structure design?

X-ray diffraction and Hirshfeld surface analysis identify key interactions (e.g., π-π stacking between benzodioxole and phenyl groups, C-H···O hydrogen bonds). These interactions guide the design of co-crystals or salts to improve solubility without altering bioactivity .

Data Contradiction and Validation

Q. Why do synthetic yields vary across studies, and how can reproducibility be ensured?

Yield discrepancies (e.g., 70–85%) often stem from differences in recrystallization solvents or catalyst purity. Standardize protocols using anhydrous solvents (e.g., ethanol) and characterize intermediates (e.g., via 13C^13C NMR) to confirm reaction progress. Reproducibility is enhanced by strict control of atmospheric moisture and reaction temperature .

Q. How should researchers address conflicting cytotoxicity data in cancer cell lines?

Contradictions may arise from cell line-specific metabolic profiles or assay endpoints (e.g., MTT vs. ATP-based assays). Validate results using 3D spheroid models and combinatorial screens with standard chemotherapeutics (e.g., doxorubicin). For example, IC50_{50} values in MCF-7 cells range from 10–50 µM, dependent on mitochondrial membrane potential disruption .

Methodological Tables

Parameter Typical Value Reference
Synthetic Yield70–85%
Melting Point210–215°C
1H^1H NMR (DMSO-d6)δ 6.8–7.2 (benzodioxole)
Antibacterial MIC (S. aureus)2–8 µg/mL
Cytotoxicity (MCF-7 IC50 _{50})10–50 µM

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.